D-Iditol
Description
Historical Context of D-Iditol Research
Early research into sugar alcohols, including iditol, was often linked to the study of carbohydrate metabolism in microorganisms and plants. The identification and characterization of these compounds were integral to understanding fundamental biochemical pathways. The production of rare hexitols, such as this compound, from ketohexoses by microbial reactions became a notable area of study in the late 20th century. For instance, research in 1999 reported the production of this compound from D-sorbose using the yeast strain Rhodotolura rubra RY10. ebi.ac.uknih.gov These early studies laid the groundwork for exploring microbial and enzymatic methods for producing specific sugar alcohols, highlighting the potential of biotransformation in carbohydrate chemistry. cmu.ac.th
Significance of this compound as a Sugar Alcohol in Research
This compound's significance in academic research stems from its nature as a sugar alcohol and a polyol. Its structural characteristics allow it to participate in various biochemical processes and serve as a reference compound or substrate in enzymatic studies.
This compound's Role as a Polyol in Biochemical Investigations
As a polyol, this compound plays a role in biochemical investigations, particularly those concerning carbohydrate metabolism and the enzymes involved. Research has explored its conversion by microorganisms possessing specific polyol dehydrogenases. For example, studies on Bacillus pallidus have shown its ability to transform various rare polyols, including this compound, into their corresponding ketoses. tandfonline.comoup.com This conversion is mediated by polyol dehydrogenases that are specific for polyols with certain configurations. tandfonline.comoup.com Understanding these enzymatic reactions provides insights into microbial metabolism and the potential for using microorganisms in the bioconversion of carbohydrates. This compound has also been identified as a fungal metabolite, further underscoring its involvement in biological pathways. ebi.ac.uknih.govebi.ac.uk
Comparison with Other Hexitols in Research Contexts
Comparing this compound with other hexitols like sorbitol, mannitol, and dulcitol (B134913) is crucial in understanding the subtle differences in their properties and biological interactions. While all are hexitols with the same molecular formula (C₆H₁₄O₆), their stereochemistry differs, leading to variations in physical properties such as melting point and crystallization behavior. researchgate.net For instance, thermodynamic studies comparing iditol, mannitol, sorbitol, and dulcitol have revealed distinct behaviors, particularly concerning their glassy and crystalline states. researchgate.net The iditol/sorbitol pair exhibits lower entropies of melting and forms stable glasses that are difficult to crystallize, unlike the dulcitol/mannitol pair. researchgate.net These differences in physical properties can influence their behavior in various applications and biological systems.
Furthermore, comparisons arise in metabolic studies. While L-iditol 2-dehydrogenase is an enzyme involved in the metabolism of L-iditol, research also investigates enzymes like sorbitol dehydrogenase, highlighting the distinct metabolic routes for different hexitols. nih.govnih.gov Studies on the conversion of ketohexoses also show that different hexitols can be produced depending on the starting material and the catalyst or microorganism used. For example, hydrogenation of D-sorbose can yield both L-sorbitol and this compound. google.com
Current Research Landscape and Emerging Trends for this compound
Current research involving this compound is exploring its potential in various fields, driven by its unique chemical structure and properties. Emerging trends include its use as a building block in the synthesis of novel compounds and its investigation in interdisciplinary research efforts.
Interdisciplinary Approaches in this compound Studies
Interdisciplinary research involving this compound often bridges chemistry, biology, and materials science. Its derivative, 1,4:3,6-dianhydro-D-iditol (isoidide), is of interest as a bio-based building block for polymers, offering a renewable alternative to petroleum-based monomers. tandfonline.com Studies are exploring the synthesis of copolyethersulfones using dianhydrohexitols, including isoidide, to develop materials with desirable thermal and mechanical properties. tandfonline.com This involves expertise from organic chemistry for synthesis, materials science for characterization and property evaluation, and potentially chemical engineering for process development. The study of iminosugars derived from this compound, which are investigated for potential therapeutic properties, also exemplifies an interdisciplinary approach, combining synthetic chemistry and medicinal chemistry or biochemistry. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZXXMMSQZSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
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Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H14O6 | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336594, DTXSID401336595 | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS] | |
| Record name | Iditol | |
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CAS No. |
25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |
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| Record name | IDITOL, D- | |
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Synthetic Methodologies and Chemical Transformations of D Iditol
Advanced Stereocontrolled Synthesis of D-Iditol and its Derivatives
Stereocontrolled synthesis is crucial in the preparation of this compound derivatives, particularly those intended for biological evaluation, as the biological activity is often highly dependent on the specific stereochemistry. uwindsor.ca
Total Synthesis Approaches for this compound Iminosugars
Total synthesis strategies have been developed for iminosugars based on the this compound structure, such as 1,4-dideoxy-1,4-imino-D-iditol. researchgate.netresearchgate.netnih.govacs.org These approaches often involve a series of steps designed to establish the correct configuration at each stereocenter. One reported stereocontrolled total synthesis of 1,4-dideoxy-1,4-imino-D-iditol utilized double diastereoselection in an asymmetric dihydroxylation reaction as a key step. researchgate.netresearchgate.netnih.govacs.org This strategy allows for the control of multiple contiguous stereocenters from a common precursor. researchgate.netresearchgate.net
Asymmetric Dihydroxylation in this compound Derivative Synthesis
Asymmetric dihydroxylation (AD) is a powerful tool for introducing two hydroxyl groups to an alkene in a stereoselective manner. mdpi.comresearchgate.net This reaction has been successfully applied in the synthesis of this compound derivatives, including iminosugars. researchgate.netresearchgate.netnih.govacs.orgcnr.it The stereochemical outcome of the asymmetric dihydroxylation can be influenced by the choice of chiral ligand, often derived from Cinchona alkaloids. researchgate.netresearchgate.netcnr.it By selecting the appropriate ligand, researchers can achieve stereodivergent synthesis, leading to different diastereomers depending on the reaction conditions. researchgate.netresearchgate.netcnr.it For example, asymmetric dihydroxylation of a chiral vinyl azido (B1232118) alcohol was a key step in the stereocontrolled synthesis of 1,4-dideoxy-1,4-imino-D-iditol. researchgate.netresearchgate.netnih.govacs.org
Synthesis of Specific this compound Derivatives for Research
Specific derivatives of this compound are synthesized for various research purposes, including the exploration of their chemical and biological properties.
Thioanhydro-D-Iditol Synthesis
Thioanhydro-D-Iditol is a derivative where oxygen atoms are replaced by sulfur, forming thioanhydro rings. ontosight.ai The synthesis of 1,4-3,6-Bis(thioanhydro)-D-iditol typically involves the reaction of iditol with a thiating agent, such as phosphorus pentasulfide (P₄S₁₀), under controlled conditions. ontosight.ai This process facilitates the selective replacement of oxygen with sulfur, yielding the thioanhydro derivative. ontosight.ai
1-Deoxy-1-nitro-D-iditol Synthesis
The synthesis of 1-deoxy-1-nitro-D-iditol involves the introduction of a nitro group and the removal of a hydroxyl group. One method for the synthesis of 1-deoxy-1-nitro-D-iditol involves the base-catalyzed addition of nitromethane (B149229) to a precursor sugar. researchgate.netpsu.edu For instance, the reaction of nitromethane with 5-deoxy-D-xylose has been shown to yield a mixture containing 1,6-dideoxy-1-nitro-D-iditol. researchgate.net Another related synthesis describes the preparation of 1-deoxy-1-nitro-D-glycero-D-ido-heptitol through the condensation of D-glucose with nitromethane. cdnsciencepub.com
Chemoenzymatic and Biocatalytic Synthesis Routes to this compound and Related Compounds
Chemoenzymatic and biocatalytic approaches offer promising avenues for the selective synthesis of this compound and related rare sugars, often providing advantages in terms of specificity and milder reaction conditions compared to traditional chemical synthesis. These methods leverage the catalytic power of enzymes and microorganisms.
Enzymatic Conversion of D-Sorbose to this compound
The enzymatic reduction of D-sorbose is a known method for producing this compound. This compound 2-dehydrogenase (also known as D-sorbitol dehydrogenase, EC 1.1.1.15) is a key enzyme in this conversion, catalyzing the reaction where this compound and NAD+ are converted to D-sorbose, NADH, and H+. creative-enzymes.comwikipedia.org This enzyme is involved in fructose (B13574) and mannose metabolism, as well as pentose (B10789219) and glucuronate interconversions. creative-enzymes.comwikipedia.org
Studies have demonstrated the use of microbial enzymes for this conversion. For instance, a purely enzymatic process for the reduction of L-sorbose to L-iditol has been described using D-sorbitol dehydrogenase and immobilized cells of Candida boidinii as an NADH support, with methanol (B129727) oxidation providing NADH regeneration. This process achieved a conversion yield of approximately 96% from a starting concentration of around 150 g/l of L-sorbose over about forty hours. google.comgoogle.comgoogle.com While this example focuses on the L-enantiomer, it illustrates the enzymatic principle applicable to the D-enantiomer using the appropriate stereospecific enzyme.
Microbial Production of this compound
Microorganisms, particularly certain yeast strains, have been identified for their ability to produce this compound from D-sorbose. A yeast strain identified as Rhodotorula rubra RY10, isolated from miso paste, demonstrated the capability to convert D-sorbose to this compound. capes.gov.brebi.ac.uknih.gov The conversion potential was found to be relatively high when the cells were grown on D-fructose. capes.gov.brnih.gov
Research has explored optimizing the conditions for this microbial conversion. The addition of ethanol (B145695) to the reaction mixture significantly accelerated the conversion rate of D-sorbose to this compound by Rhodotorula rubra RY10. capes.gov.brebi.ac.uknih.gov Maintaining an ethanol concentration of 1.0% by adding it at 48-hour intervals resulted in notable conversion ratios using washed cells at various D-sorbose concentrations. capes.gov.brebi.ac.uknih.gov
| Initial D-Sorbose Concentration | Conversion Ratio to this compound (using washed cells) |
| 1.0% | 82.7% |
| 2.0% | 95.0% |
| 3.0% | 93.7% |
| 5.0% | 78.0% |
| Table 1: Microbial conversion of D-sorbose to this compound by Rhodotorula rubra RY10 with ethanol addition. capes.gov.brebi.ac.uknih.gov |
The product obtained from D-sorbose by this method was confirmed to be this compound through analyses including high-performance liquid chromatography, infrared spectrum, optical rotation, and melting point measurements. capes.gov.brnih.gov
Another yeast strain, Candida intermedia, has been reported to produce L-iditol from L-sorbose, achieving 50 g/l of L-iditol from 150 g/l of L-sorbose in 5 days. google.comgoogle.comgoogle.comebi.ac.uk While this pertains to the L-enantiomer, it highlights the potential of Candida species in microbial iditol production.
Whole-Cell Biocatalysis for this compound and Rare Sugar Synthesis
Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and cofactors, to catalyze biotransformations. This approach can be advantageous for the synthesis of this compound and other rare sugars, offering a potentially simpler and more cost-effective process than using isolated enzymes.
The concept of using whole-cell biocatalysts for the synthesis of rare sugars from polyalcohols has been explored. For example, Escherichia coli cells displaying sorbitol dehydrogenase on their surface have been constructed as a whole-cell biocatalyst for the conversion of polyalcohols to rare sugars. science.gov While the primary focus of this example is on the conversion of D-glucitol to D-fructose and D-galactitol to D-tagatose, it demonstrates the feasibility of using engineered whole cells for rare sugar synthesis, a principle applicable to this compound production.
Research has also investigated the polyol conversion specificity of specific bacterial strains. Bacillus pallidus Y25 cells have shown the potential for transforming several rare polyols, including this compound, and converting them to their corresponding ketoses. ebi.ac.uktandfonline.com This indicates the presence of relevant enzymatic machinery within these cells that can be harnessed for biocatalytic applications involving this compound.
The "Izumoring" strategy is a comprehensive scheme illustrating the bioproduction of various rare sugars, including hexitols like this compound, from readily available raw materials using enzymes or whole cells as biocatalysts. researchgate.netihmc.us This strategy emphasizes the interconnectedness of rare sugar synthesis pathways and the role of biocatalysis in accessing these compounds.
Conversion of Allitol (B117809) to D-Psicose via this compound Pathways
While allitol is primarily known to be produced from D-psicose through reduction pathways researchgate.netresearchgate.netcmu.ac.thbioline.org.br, there is research indicating a connection between allitol and D-psicose conversion that may involve this compound pathways or related enzymatic activities.
Studies have reported the efficient conversion of allitol to D-psicose using resting cells of Bacillus pallidus Y25. chemsrc.com This conversion highlights the enzymatic capabilities within this bacterium that can interconvert these sugar alcohols and ketoses. Although the direct involvement of a this compound intermediate in this specific allitol to D-psicose conversion by Bacillus pallidus is not explicitly detailed in the provided snippets, the study of polyol conversion specificity in Bacillus pallidus does mention its ability to transform this compound to its corresponding ketose ebi.ac.uktandfonline.com, suggesting a potential link in broader metabolic networks.
Allitol is positioned within the Izumoring scheme as an optically inactive hexitol (B1215160), alongside D-psicose as its corresponding ketose, and their interconversion is facilitated by oxidoreductases. cmu.ac.th While this compound is placed elsewhere in the Izumoring, the enzymatic reduction of ketoses to their corresponding polyols and the reverse oxidation are central to these bioconversion strategies. researchgate.netihmc.uscmu.ac.th The conversion of allitol to D-psicose by Bacillus pallidus Y25 involves ribitol (B610474) dehydrogenase activity, which is specific for polyols with a D-erythro configuration. researchgate.net
Isomerization and Epimerization Studies Involving this compound
Isomerization and epimerization reactions play a role in the interconversion of hexitols and their corresponding ketoses or other stereoisomers. This compound participates in such equilibrium reactions, particularly under catalytic conditions.
Catalytic Isomerization of Hexitols Including this compound
Catalytic isomerization of readily available hexitols like D-sorbitol and D-mannitol can lead to the formation of this compound, although often in minority amounts and with poor purity due to the presence of other polyols in the reaction mixture. google.comgoogle.com
Studies on the catalytic isomerization of hexitols, including D-glucitol (sorbitol), D-mannitol, and L-iditol, have been conducted using catalysts such as nickel. google.comgoogle.comresearchgate.netamazonaws.comresearchgate.net At elevated temperatures (e.g., 170°C) and under hydrogen pressure, an equilibrium mixture of these hexitols can be established in the presence of a nickel catalyst. google.comgoogle.comresearchgate.net
Research from 1961 indicated that at 170°C and 1900 psi (130 bar) of hydrogen pressure with a nickel catalyst, an equilibrium system containing approximately 50% sorbitol, 25% mannitol, and 25% iditol (referring to L-iditol in this specific study) is achieved. google.comgoogle.comresearchgate.net The presence of hydrogen is necessary for isomerization, but the extent of isomerization shows little dependence on hydrogen pressure within a certain range. researchgate.net Isomerization is favored in alkaline solutions and inhibited in mildly acidic conditions. researchgate.net A proposed mechanism involves the catalytic dehydrogenation of a hexitol, followed by alkali-catalyzed isomerization of the resulting aldo- and ketohexoses via enediol intermediates, and subsequent hydrogenation of the hexose (B10828440) mixture. researchgate.netresearchgate.net
This catalytic isomerization process provides a route to obtain this compound, albeit as part of a mixture requiring further separation for purification. The complexity of extracting this compound from these reaction mixtures due to the presence of other polyols can be a challenge. google.comgoogle.com
Equilibrium Composition from Catalytic Isomerization of Hexitols (Example at 170°C, 1900 psi H₂, Nickel Catalyst)
| Hexitol | Approximate Equilibrium Concentration |
| D-Sorbitol | 50% |
| D-Mannitol | 25% |
| Iditol (L-Iditol in this study) | 25% |
| Table 2: Approximate equilibrium composition from catalytic isomerization of hexitols. google.comgoogle.comresearchgate.net |
The isomerization of hexitols can also occur for their dianhydro derivatives under catalytic conditions. For instance, the reversible interconversion of 1,4;3,6-dianhydrohexitols of D-glucitol, D-mannitol, and L-iditol has been observed over a nickel-kieselguhr catalyst at higher temperatures and hydrogen pressure. researchgate.net
Epimerization Reactions Related to Isoidide Production from this compound
Isoidide (1,4:3,6-dianhydro-L-iditol) is a bicyclic furanodiol derived from the dehydration of L-iditol or through the epimerization of other isohexide isomers like isosorbide (B1672297). While isoidide can be synthesized by the dehydration of iditol, which itself can be obtained from biomass, alternative approaches involving epimerization have also been explored rsc.orgrsc.orgtechscience.com.
Isohexides, including isoidide, isosorbide, and isomannide (B1205973), are 1,4:3,6-dianhydrohexitols formed by the double dehydration of corresponding hexitols (iditol, sorbitol, and mannitol) rsc.orgnewdrugapprovals.orgnewdrugapprovals.orgallfordrugs.comgoogle.com. Isoidide is characterized by the exo-exo configuration of its hydroxyl groups relative to the bicyclic ring system rsc.org.
The synthesis of isoidide from iditol typically involves dehydration in an acidic medium, where acid functionalities catalyze the removal of water and the intramolecular cyclization to form the bicyclic structure rsc.orgrsc.org. This process is analogous to traditional methods used for synthesizing other isohexides from their corresponding hexitols rsc.orgrsc.org.
Derivatization Strategies for Functional Exploration
This compound and its related anhydrohexitol, isoidide, serve as valuable scaffolds for the synthesis of various derivatives with potential applications in diverse fields, including polymers, pharmaceuticals, and materials science. The presence of multiple hydroxyl groups allows for a range of derivatization reactions.
Synthesis of Isohexide Dicarbamates from this compound Precursors
Isohexide dicarbamates, which can be synthesized from isohexides derived from sugar alcohols like this compound, represent a class of compounds with potential as precursor materials for various derivative compounds google.com. A method for preparing isohexide dicarbamates involves reacting an isohexide with a cyanate (B1221674) salt in a non-aqueous solvent in the presence of a miscible acid with a pKa of approximately 3.7 or less google.com. This method is described as a mild, high-yielding, single-step synthesis process google.com. Isohexides, including isoidide (derived from this compound), isosorbide (from D-sorbitol), and isomannide (from D-mannitol), are 1,4:3,6-dianhydrohexitols that can be used as starting materials google.com.
Preparation of Anhydrohexite Derivatives from this compound
Anhydrohexite derivatives, such as the isohexides (isoidide, isosorbide, and isomannide), are prepared through the dehydration of corresponding hexitols like this compound rsc.orgnewdrugapprovals.orgnewdrugapprovals.orgallfordrugs.comgoogle.com. The synthesis of these bicyclic furanodiols involves the removal of water molecules from the hexitol structure, typically catalyzed by acid rsc.orgrsc.org. The rate of this dehydration and intramolecular cyclization can be influenced by the stereochemistry of the hydroxyl groups in the starting anhydro derivatives bio-conferences.org. For instance, the formation of 1,4:3,6-dianhydrohexitols from 1,4-anhydro derivatives of this compound and D-gulitol occurs significantly faster than from D-glucitol and D-mannitol, which is attributed to the location of the hydroxyl groups (exo in this compound and D-gulitol versus endo in D-mannitol and D-glucitol) bio-conferences.org.
Esterification is another common derivatization strategy for anhydrohexitols. Diesters of dianhydroglycitols, including those derived from iditol, can be prepared by reacting dianhydroglycitols, anhydroglycitols, or glycitols with alkylcarboxylic or arylcarboxylic acids google.comgoogle.com. This reaction is typically carried out in the presence of an acid catalyst, such as a macroporous acid ion exchange resin google.comgoogle.com. The reaction temperature may be adjusted depending on whether glycitols or monoanhydroglycitols are used as starting materials, with an initial dehydration step at a lower temperature followed by esterification at a higher temperature google.comgoogle.com.
Lipophilic Derivatives of this compound Iminosugars
Iminosugars are a class of compounds that structurally mimic carbohydrates, with a nitrogen atom replacing the oxygen in the ring. Lipophilic derivatives of iminosugars, including those with stereochemistry related to L-idose (an epimer of D-glucose), have been synthesized and explored universiteitleiden.nlnih.gov. While direct synthesis of lipophilic iminosugars from this compound is not explicitly detailed in the search results, synthetic strategies for iminosugars with L-ido stereochemistry, which is related to the iditol configuration, have been reported universiteitleiden.nlnih.gov.
One approach involves the synthesis of iminosugars with L-ido stereochemistry from precursors like D-glucose through multi-step routes universiteitleiden.nl. These synthetic strategies often involve key steps such as azidolysis of chiral vinyl epoxides and asymmetric dihydroxylation to control the stereochemistry researchgate.net. The creation of lipophilic derivatives typically involves the introduction of fatty chains or other non-polar groups onto the iminosugar scaffold universiteitleiden.nl. For instance, functionalization of the endocyclic nitrogen via reductive amination with aldehydes containing lipophilic chains has been employed to generate lipophilic iminosugars universiteitleiden.nl.
Research has focused on developing stereocontrolled synthetic approaches to access various classes of iminosugars, including those with the 1,4-dideoxy-1,4-imino-D-iditol structure (a pyrrolidine (B122466) iminosugar) researchgate.net. These strategies aim to control the contiguous stereocenters present in these molecules researchgate.net.
Table 1: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 90540 |
| Isoidide | 12597 |
| Isoidide Mononitrate | 2724484 |
| 1,3-Propanediol, 2,2-dimethyl-, dicarbamate (Example Dicarbamate) | 73857 |
| Isosorbide Dicaprylate (Example Anhydrohexitol Ester) | 10501064 |
| L-Iditol | 5460044 |
| Campesterol (Example Phytosterol) | 173183 |
Biochemical and Biological Roles of D Iditol in Research
D-Iditol in Carbohydrate Metabolism Research
Research into carbohydrate metabolism often utilizes various sugar alcohols to understand the specificity and mechanisms of enzymes and the consequences of metabolic dysregulation. This compound plays a specific role in these investigations as a substrate and an analogue compound.
This compound serves as a substrate for specific enzymes, which allows researchers to study the kinetics and pathways of polyol metabolism. wikipedia.orgcreative-enzymes.com The polyol pathway, which converts glucose to fructose (B13574) via a sorbitol intermediate, is a key area of interest, especially in the context of diabetes complications. nih.gov Enzymes that act on this compound are often part of this broader network of sugar alcohol metabolism. wikipedia.orgcreative-enzymes.com By providing this compound as a substrate in in vitro systems, scientists can measure the activity of specific dehydrogenases, characterize their function, and understand how they fit into larger metabolic maps like the pentose (B10789219) and glucuronate interconversions and fructose and mannose metabolism. wikipedia.orgcreative-enzymes.com Such studies are fundamental to understanding how the body processes different sugars and their derivatives and how these pathways are interconnected. plos.org
In the inherited metabolic disorder galactokinase deficiency, the enzyme galactokinase is unable to perform the first step in galactose metabolism. wikipedia.org This leads to high levels of galactose in the blood and tissues. wikipedia.org A major focus of research in this area is the toxic effect of polyol accumulation that results from this enzymatic block. nih.govgalactosemia.com
When galactose levels are high, the enzyme aldose reductase converts it into the polyol galactitol (also known as dulcitol). nih.gov It is the accumulation of galactitol, not this compound, that is the direct pathogenic event in this disease. wikipedia.orgnih.gov This accumulation occurs in various tissues, most notably the lens of the eye, where it creates an osmotic imbalance that leads to swelling, cell damage, and the formation of cataracts. wikipedia.orgnih.govnih.gov
While this compound itself does not accumulate, the study of galactitol formation and its pathological effects is central to the broader field of polyol metabolism research. nih.gov This research context highlights the importance of the enzymes that interconvert sugar alcohols, such as sorbitol dehydrogenase, which can act on a variety of polyols. galactosemia.comyoutube.com The severe consequences of galactitol accumulation underscore the need to understand the activity and specificity of all polyol-metabolizing enzymes, including this compound dehydrogenase, to fully grasp the pathophysiology of metabolic disorders involving sugar alcohols. nih.govmedscape.com
Enzymology of this compound Dehydrogenases (EC 1.1.1.15)
The detailed study of this compound 2-dehydrogenase provides critical insights into enzyme structure, function, and specificity. This enzyme is a focal point for understanding how polyols are processed in various organisms.
This compound 2-dehydrogenase (EC 1.1.1.15) catalyzes the NAD+-dependent oxidation of this compound to D-sorbose. wikipedia.orggenome.jpqmul.ac.uk The systematic name for this enzyme is this compound:NAD+ 2-oxidoreductase. wikipedia.orgqmul.ac.uk
The reaction is as follows: This compound + NAD+ ⇌ D-sorbose + NADH + H+ wikipedia.orgqmul.ac.uk
Research has shown that this enzyme exhibits a degree of substrate promiscuity, meaning it can act on other sugar alcohols besides this compound. genome.jpexpasy.org This broader specificity is a common feature among polyol dehydrogenases. creative-enzymes.comnih.gov Studies on the substrate specificity of related sorbitol dehydrogenases have quantified their relative activities with various polyols.
Table 1: Substrate Specificity of a Representative Sorbitol Dehydrogenase
| Substrate | Relative Activity (%) |
|---|---|
| D-Sorbitol | 100 |
| L-Iditol | 42 |
| Galactitol | 27 |
| Xylitol (B92547) | 1 |
| D-Arabitol | 0 |
| D-Mannitol | 0 |
This table is based on data for a sorbitol dehydrogenase and is presented to illustrate typical substrate specificity profiles in this enzyme family. nipro.co.jp this compound 2-dehydrogenase also converts xylitol into L-xylulose and L-glucitol into L-fructose. genome.jpqmul.ac.ukexpasy.org
Kinetic analysis of dehydrogenases provides quantitative data on enzyme performance and its interaction with substrates and cofactors. For sorbitol dehydrogenases, which include this compound 2-dehydrogenase, kinetic studies typically determine Michaelis constants (Km) for the substrates and cofactors. nipro.co.jpnih.gov The Km value represents the substrate concentration at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for that substrate.
While detailed kinetic parameters specifically for this compound 2-dehydrogenase (EC 1.1.1.15) are not extensively documented in readily available literature, data from closely related sorbitol dehydrogenases (e.g., L-iditol 2-dehydrogenase, EC 1.1.1.14) provide a framework for understanding the enzyme's behavior. sekisuidiagnostics.com These analyses often involve measuring the rate of NADH production or consumption spectrophotometrically. nih.govsekisuidiagnostics.com
Table 2: Michaelis Constants (Km) for a Representative Sorbitol Dehydrogenase
| Substrate/Cofactor | Km (mM) |
|---|---|
| D-Sorbitol | 3.4 |
| NAD+ | 0.13 |
Data derived from a sorbitol dehydrogenase, illustrating typical affinity values. nipro.co.jp
Inhibition studies are also crucial for understanding enzyme regulation. Polyol dehydrogenases can be inhibited by various compounds. For instance, the related L-iditol 2-dehydrogenase is known to be inhibited by heavy metal ions and certain thiol compounds. creative-enzymes.com Further research into the specific inhibitors of this compound 2-dehydrogenase is necessary to fully characterize its regulatory mechanisms.
Role in Fructose and Mannose Metabolism
This compound is linked to the metabolism of fructose and mannose primarily through the action of the enzyme this compound 2-dehydrogenase (EC 1.1.1.15). This enzyme, which belongs to the family of oxidoreductases, catalyzes the reversible conversion of this compound to D-sorbose. researchgate.net The reaction requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an electron acceptor. researchgate.net
The chemical transformation is as follows: This compound + NAD+ ⇌ D-sorbose + NADH + H+ researchgate.net
This enzymatic reaction connects the polyol (sugar alcohol) pathway with ketose sugar metabolism. D-sorbose is a structural isomer of fructose and can be further metabolized, thereby integrating this compound into the broader network of fructose and mannose metabolic pathways. researchgate.net The involvement of this compound 2-dehydrogenase in this process highlights a key intersection between sugar alcohol and monosaccharide metabolism. researchgate.netadipogen.com
Table 1: this compound 2-Dehydrogenase Reaction
| Substrate | Coenzyme | Enzyme | Product | Coenzyme (Reduced) | Metabolic Pathway |
|---|
Significance in Pentose and Glucuronate Interconversions
The same enzyme that links this compound to fructose and mannose metabolism, this compound 2-dehydrogenase, also participates in the pentose and glucuronate interconversions pathway. researchgate.net This metabolic pathway is a crucial hub in carbohydrate metabolism, responsible for the conversion of various five-carbon (pentose) sugars and glucuronic acid, a derivative of glucose. mdpi.com Research has identified L-iditol 2-dehydrogenase, a related enzyme, as being active in the pentose and glucuronate interconversion pathways in diverse biological systems, including the human gut microbiome and plants. mdpi.com The presence and activity of this compound 2-dehydrogenase establish a direct metabolic link for this compound within this network, connecting polyol metabolism with the pathways that generate precursors for nucleotide biosynthesis and other essential biomolecules. researchgate.netresearchgate.net
Protein Engineering and Enzyme Cascade Reactions for this compound Biosynthesis
The biosynthesis of this compound has been achieved through biocatalytic methods that exemplify principles of enzyme cascade reactions. A notable example is the production of this compound from the substrate D-sorbose using a whole-cell biocatalyst. Researchers isolated a yeast strain from miso paste, identified as Rhodotolura rubra RY10, which efficiently converts D-sorbose into this compound.
This bioconversion represents a simple yet effective enzymatic reaction. The process was significantly optimized by manipulating the reaction conditions, a common strategy in developing enzyme cascades. Key findings from this research include:
Catalyst: Whole cells of the yeast Rhodotolura rubra RY10.
Substrate: D-Sorbose.
Product: this compound.
Optimization: The addition of ethanol (B145695) to the reaction mixture was found to accelerate the conversion rate significantly.
By optimizing the process, high conversion ratios were achieved. For instance, at D-sorbose concentrations of 2.0% and 3.0%, the final conversion ratios reached 95.0% and 93.7%, respectively. This demonstrates the effective use of a microbial enzyme system for the targeted biosynthesis of this compound. While this specific study focused on process optimization rather than direct modification of the enzyme's protein structure, it showcases the application of biocatalysis for producing rare sugar alcohols like this compound.
Table 2: Biocatalytic Production of this compound
| Organism | Substrate | Key Process Feature | Product | Max. Conversion Ratio |
|---|
This compound in Biological Systems Research
Fungal Metabolite Research
This compound is recognized as a fungal metabolite. Its production has been specifically documented in research involving yeasts. A clear example is the identification of the yeast strain Rhodotolura rubra RY10, which was isolated from miso paste. This strain was found to possess the enzymatic machinery to produce this compound from D-sorbose, confirming its role as a natural product within this fungal species.
Potential Biological Activities of this compound Derivatives
Research into the biological activities of specific this compound derivatives has explored their potential in medicinal chemistry. One study focused on the synthesis of novel tetrakis-1,2,3-triazole derivatives built upon a this compound scaffold. In this work, 3,4-diazido-3,4-dideoxy-D-iditol was used as a precursor to create a series of complex heterocyclic compounds.
The synthesized this compound derivatives were then evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that some of the prepared compounds exhibited activity against these microorganisms, demonstrating that modifying the this compound structure can lead to molecules with potential therapeutic properties.
Table 3: Biological Activity of Investigated this compound Derivatives
| This compound Derivative Class | Investigated Activity | Target Organisms | Outcome |
|---|
Interaction with Glycosidases and Inhibitory Effects
This compound has been shown to interact with and inhibit specific glycosidase enzymes. Glycosidases are involved in the breakdown of complex carbohydrates, and their inhibition is a target for treating various diseases. Research has demonstrated that this compound acts as a selective inhibitor of glucosidase I. mdpi.com
Specifically, at a concentration of approximately 1 mM, this compound effectively inhibits glucosidase I. mdpi.com Notably, this inhibitory action is selective, as this compound does not inhibit glucosidase II at the same concentration. mdpi.com This finding highlights a specific biomolecular interaction and suggests a potential for this compound to be used as a tool in research involving glycoprotein (B1211001) processing, where these enzymes play a critical role.
Table 4: Inhibitory Profile of this compound Against Glycosidases
| Compound | Target Enzyme | Concentration | Inhibitory Effect |
|---|---|---|---|
| This compound | Glucosidase I | ~1 mM | Inhibition observed. mdpi.com |
Metabolomic Analysis and Correlations in Biological Contexts
Metabolomic analysis has been instrumental in identifying and quantifying this compound in various biological fluids, establishing its role as a significant biomarker, particularly in the context of inborn errors of metabolism. The accumulation of this compound is a direct consequence of elevated galactose levels when the primary metabolic pathway is impaired.
In the inherited metabolic disorder galactokinase deficiency (GALK-D), the enzyme galactokinase is deficient, leading to the inability to phosphorylate galactose into galactose-1-phosphate. wikipedia.org This blockage in the main pathway of galactose metabolism, known as the Leloir pathway, results in the shunting of excess galactose into alternative metabolic routes. wikipedia.org One such route is the reduction of galactose to its sugar alcohol, galactitol, a reaction catalyzed by aldose reductase. medscape.com This metabolic diversion leads to a significant accumulation of galactitol, also known as this compound, in various tissues and biological fluids. wikipedia.orgnih.gov
The presence and concentration of this compound are therefore strongly correlated with the metabolic state of individuals with galactokinase deficiency. Metabolomic studies have consistently shown that untreated patients have markedly elevated levels of this compound in their urine, plasma, and red blood cells. nih.govnih.gov Consequently, the quantification of this compound has become a crucial diagnostic marker for this condition. wikipedia.orgtestcatalog.org
Furthermore, monitoring this compound levels is essential for assessing dietary compliance and the effectiveness of treatment, which primarily involves a galactose-restricted diet. nih.gov Upon successful implementation of a galactose-restricted diet, the concentration of this compound in biological fluids decreases significantly, although it may not always return to the levels seen in healthy individuals. testcatalog.orgclinlabint.com
Detailed research findings from metabolomic analyses have provided quantitative data on this compound concentrations in patients with galactokinase deficiency, both before and after dietary intervention. These studies underscore the direct correlation between the enzymatic defect, the resulting metabolic shift, and the accumulation of this compound.
Detailed Research Findings on this compound Concentrations
Table 1: Urinary this compound Concentrations in Patients with Galactokinase Deficiency (GALK-D)
| Patient Group | Mean this compound Concentration (μmol/mmol creatinine) | Standard Deviation | Reference |
|---|---|---|---|
| Untreated GALK-D Patients | 11,724 | ± 4,496 | nih.gov |
| Treated GALK-D Patients | 236 | ± 116 | nih.gov |
Table 2: Red Blood Cell (RBC) this compound Concentrations in Patients with Galactokinase Deficiency (GALK-D)
| Patient Group | Mean this compound Concentration (μmol/L) | Standard Deviation | Reference |
|---|---|---|---|
| Untreated GALK-D Patients | 1,584 | ± 584 | nih.gov |
| Treated GALK-D Patients | 12.3 | ± 9.4 | nih.gov |
Advanced Analytical and Computational Methodologies in D Iditol Research
Spectrophotometric Assays for D-Iditol 2-Dehydrogenase Activity
Spectrophotometric assays are a common method for measuring the activity of enzymes involved in this compound metabolism, particularly this compound 2-dehydrogenase (EC 1.1.1.15). This enzyme catalyzes the conversion of this compound to D-sorbose, with the concomitant reduction of NAD⁺ to NADH creative-enzymes.com. The principle of these assays relies on monitoring the change in absorbance at a specific wavelength, typically 340 nm, which corresponds to the production of NADH creative-enzymes.comontosight.ai.
The reaction catalyzed by this compound 2-dehydrogenase can be represented as: this compound + NAD⁺ → D-Sorbose + NADH + H⁺ creative-enzymes.com
The increase in NADH concentration is directly proportional to the enzyme activity. Reagents for these assays typically include this compound as the substrate, NAD⁺ as the cofactor, and a buffer to maintain optimal pH ontosight.ai. While studies specifically focusing on this compound 2-dehydrogenase activity assays might be less common compared to those for L-iditol 2-dehydrogenase (sorbitol dehydrogenase), the fundamental spectrophotometric principles are similar creative-enzymes.comontosight.ai. L-iditol 2-dehydrogenase, for instance, catalyzes the oxidation of sorbitol to fructose (B13574), also monitored by NADH production at 340 nm ontosight.ai. The activity of L-iditol 2-dehydrogenase can be inhibited by heavy metal ions and thiol compounds, which is a consideration in assay design creative-enzymes.com.
Creative Enzymes, for example, offers services for quantifying the enzymatic activity of this compound 2-dehydrogenases using spectrophotometric assays, highlighting the importance of this method despite the limited number of dedicated studies creative-enzymes.com.
Chromatographic Techniques for this compound Analysis (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of this compound in various samples. These methods allow for the analysis of this compound based on its physical and chemical properties and can separate it from other sugar alcohols and related compounds.
HPLC is frequently used for the analysis of sugar alcohols, including this compound. The purity of this compound is often determined by HPLC, with reported purities exceeding 98.0% (HPLC area %) tcichemicals.comvwr.comcarlroth.comtcichemicals.com. HPLC analysis has been used to identify this compound as a product in biological conversion processes, such as the conversion of D-sorbose by Rhodotorula rubra ebi.ac.uk. For accurate analysis of polyols like this compound using techniques like LC-UV, derivatization methods such as O-benzoylation can be employed to enhance detection and chromatographic resolution nih.gov. LC-UV coupled with electrospray ionization-mass spectrometry (ESI-MS) can be used for validation nih.gov.
Gas chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique for sugar alcohol analysis. Due to their low volatility, sugar alcohols like this compound typically require derivatization before GC analysis, commonly through trimethylsilylation nist.govresearchgate.netnih.gov. GC-MS has been used to analyze sugar alcohols, including iditol, often after derivatization to their trimethylsilyl (B98337) (TMS) ethers nist.govnist.gov. This technique allows for the separation and identification of various sugar alcohols based on their unique fragmentation patterns in the mass spectrometer nist.govnist.gov. While specific detailed GC or HPLC chromatograms solely for this compound were not extensively found in the search results, the general applicability of these methods to sugar alcohols and the mention of this compound analysis using HPLC and GC-MS in the context of broader studies highlight their importance in this compound research tcichemicals.comvwr.comcarlroth.comtcichemicals.comebi.ac.uknih.govresearchgate.netnih.govnist.govresearchgate.net.
This compound has also been explored as a chromatographic stationary phase for hydrophilic interaction chromatography biosynth.com.
Spectroscopic Characterization in Research (e.g., ¹H-NMR, Mass Spectrometry)
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are vital for the structural elucidation and identification of this compound.
Mass spectrometry is used to determine the molecular weight of this compound and to provide fragmentation patterns that can aid in its identification. The exact mass of this compound (C₆H₁₄O₆) is approximately 182.079 Da ebi.ac.uknih.govwikidata.org. GC-MS, as mentioned earlier, combines the separation power of GC with the identification capabilities of MS nist.govnih.govnist.gov. Electron ionization mass spectrometry is a common method for generating fragment ions from derivatized sugar alcohols nist.govnist.gov. Studies on the mass spectrometric fragmentation of diols and their derivatives provide insights into the potential fragmentation pathways of sugar alcohols like this compound scilit.com.
Infrared (IR) spectroscopy can also be used for the characterization of this compound, providing information about the functional groups present ebi.ac.uk.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling techniques are increasingly used to investigate the properties and behavior of this compound at a theoretical level. These methods can complement experimental studies and provide insights that are difficult to obtain otherwise.
Molecular Dynamics Simulations for Thermophysical Properties
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and predict thermophysical properties. For sugar alcohols, including iditol, MD simulations have been used to investigate properties related to thermal energy storage, such as melting points and enthalpies of fusion acs.orgresearchgate.netresearchgate.net. These simulations can help elucidate the molecular mechanisms underlying phase transitions, such as the role of intermolecular hydrogen bonds upon melting acs.org.
MD simulations involve simulating the movement of atoms and molecules over time based on defined force fields iphy.ac.cnchemrxiv.org. By analyzing the trajectories from these simulations, properties like density, heat capacity, and thermal conductivity can be estimated iphy.ac.cnmdpi.com. While direct MD simulations specifically focused only on this compound's thermophysical properties were not the primary output of the searches, studies on related six-carbon sugar alcohols like sorbitol, mannitol, and galactitol using MD simulations demonstrate the applicability of this technique to this compound acs.orgresearchgate.netresearchgate.net. These studies often aim to reproduce experimental trends and understand the factors influencing thermal storage capacity acs.orgresearchgate.net.
In Silico Characterization of this compound and Related Sugar Alcohols
"In silico" characterization refers to computational studies that predict or describe the properties of compounds. For sugar alcohols, this can involve various computational approaches, including quantum mechanical calculations and force-field based methods, to characterize their structures, stabilities, and interactions.
This compound is often included in in silico studies alongside other sugar alcohols to compare their properties researchgate.netresearchgate.net. These studies can involve analyzing molecular structures, predicting properties relevant to their use as phase change materials, or evaluating their potential as heat storage materials acs.orgresearchgate.netresearchgate.netresearchgate.net. In silico characterization can be based on first principles calculations or utilize existing force fields to model molecular interactions researchgate.net. The goal is often to supplement and validate experimental findings and to gain a deeper understanding of the molecular basis for observed properties researchgate.net.
Molecular Docking and Dynamics Simulations for Enzyme Interactions
Molecular docking and molecular dynamics simulations are powerful computational tools used to study the interactions between small molecules, like this compound, and biological macromolecules, such as enzymes.
Molecular docking predicts the preferred binding orientation and affinity of a ligand (e.g., this compound) to a receptor (e.g., an enzyme) chemmethod.comscielo.sa.crnih.govresearchgate.net. This technique can provide insights into potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) chemmethod.comresearchgate.netmdpi.com.
Molecular dynamics simulations are then often used to evaluate the stability of the predicted complexes over time in a simulated physiological environment chemmethod.comscielo.sa.crnih.govresearchgate.netmdpi.com. MD simulations can reveal the dynamic behavior of the enzyme-ligand complex, including conformational changes and the persistence of interactions identified by docking chemmethod.comscielo.sa.crnih.govresearchgate.netmdpi.com.
While specific studies detailing molecular docking or MD simulations of this compound interacting with a particular enzyme were not prominently found in the search results, these techniques are widely applied to study sugar alcohol-enzyme interactions in general chemmethod.comscielo.sa.crnih.govresearchgate.netmdpi.com. For instance, studies on enzyme inhibitors utilize docking and MD simulations to understand binding affinities and complex stability chemmethod.comnih.govresearchgate.netmdpi.com. Given that this compound is a substrate for this compound 2-dehydrogenase, these computational methods could be applied to study this specific enzyme-substrate interaction.
Future Directions and Research Opportunities
Exploration of Novel D-Iditol Derivatives for Targeted Research Applications
The structural versatility of sugar alcohols like this compound provides a basis for synthesizing novel derivatives with potentially enhanced or altered properties for specific research applications. Research into this compound derivatives is ongoing, with examples including thioanhydro sugar compounds where oxygen atoms are replaced with sulfur, influencing their chemical and physical properties, reactivity, stability, and potential biological activity. ontosight.ai These modified carbohydrates are being explored as intermediates in the synthesis of complex carbohydrate derivatives and as potential therapeutic agents, including those with antimicrobial and antiviral properties. ontosight.ai Another area of exploration involves the synthesis of gemini (B1671429) quaternary ammonium (B1175870) salts derived from 1,4:3,6-dianhydro-L-iditol, which have shown antimicrobial activity against certain bacteria and yeast strains. mdpi.com The synthesis of 1-deoxy-1-nitro-D-iditol hemihydrate also highlights the potential for creating nitrated derivatives with various research applications. georganics.sk Furthermore, 1,4:3,6-dianhydrohexitols, which can be derived from hexitols like this compound, are being investigated for their use in synthesizing diversely functionalized compounds and as potential components in materials like water-base ink pigments due to their dispersion stability. bio-conferences.org The synthesis of 1,4:3,6-Dianhydro-2,5-diamino-2,5-dideoxy-L-iditol exemplifies the creation of new optical active cores for potential use in dendrimers, aminoacid amides, and optically active polyamides. researchgate.net
Mechanistic Elucidation of this compound's Biological Functions
While this compound is known to accumulate in galactokinase deficiency and has been identified as a fungal metabolite, the specific mechanisms underlying its biological functions are not yet fully clear. wikipedia.orgmedchemexpress.comsmolecule.com Further research is needed to understand its precise roles within various organisms and its potential interactions with biological systems. smolecule.com Studies on enzymes like this compound 2-dehydrogenase, which catalyzes the conversion of this compound to D-sorbose, provide insight into its metabolic pathways. wikipedia.org Understanding the kinetics and regulation of such enzymes is crucial for elucidating this compound's biological fate and effects. wikipedia.org The potential antitumour activity of this compound has also been suggested, requiring further mechanistic investigation to confirm and understand the underlying biological processes. medchemexpress.commedchemexpress.com Research into how sulfur modifications in derivatives like 1,4-3,6-Bis(thioanhydro)-D-iditol alter their interaction with enzymes, receptors, and other biomolecules could also shed light on potential therapeutic applications. ontosight.ai
Development of Enhanced Biocatalytic Systems for this compound Production
The production of this compound through biocatalytic methods presents an area for further development and optimization. Research has shown that certain microorganisms, such as the yeast strain Rhodotolura rubra RY10 isolated from miso paste, can convert D-sorbose to this compound. caymanchem.comnih.govebi.ac.uk The conversion rate in this process was found to be significantly accelerated by the addition of ethanol (B145695). nih.gov
| D-Sorbose Concentration | Final Conversion Ratio to this compound (using washed cells) |
| 1.0% | 82.7% |
| 2.0% | 95.0% |
| 3.0% | 93.7% |
| 5.0% | 78.0% |
Table 1: Conversion of D-Sorbose to this compound by Rhodotolura rubra RY10 nih.gov
Further research can focus on enhancing the efficiency and yield of such biocatalytic processes through enzyme engineering, optimization of fermentation conditions, and exploration of other microbial strains with higher conversion potential. academie-sciences.fr The development of whole-cell biocatalysts, such as Escherichia coli displaying sorbitol dehydrogenase, for the synthesis of rare sugars from polyalcohols, demonstrates the potential for creating more efficient and selective biocatalytic systems for producing compounds like this compound. nih.gov
Integration of Omics Technologies in this compound Metabolomic Studies
Integrating omics technologies, particularly metabolomics, is crucial for comprehensive studies of this compound's role in biological systems. Metabolomics involves the systematic identification and quantification of small molecule metabolites within a biological system. researchgate.nete-enm.org Applying metabolomics to study this compound can help in understanding its metabolic pathways, its accumulation in certain conditions like galactokinase deficiency, and its potential as a biomarker. wikipedia.orgmedchemexpress.comhmdb.ca While L-Iditol has been detected in various foods and suggested as a potential biomarker for their consumption, further metabolomic studies are needed to fully understand the presence and role of this compound in different biological contexts. hmdb.ca Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential tools in metabolomics for revealing the chemical diversity and concentrations of metabolites. e-enm.org The integration of metabolomics with other omics technologies like genomics and proteomics can provide a more holistic view of how this compound metabolism is regulated and how it impacts cellular functions. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers differentiate D-Iditol from its stereoisomers in experimental settings?
- Methodological Answer : Utilize oxidation assays with specific enzymes (e.g., NADP+-dependent dehydrogenases) to distinguish stereoisomers. For example, this compound oxidation can be monitored via chromatographic separation (HPLC) coupled with radiolabeled tracers (e.g., [3H]-tagged compounds) to quantify oxidation rates. Parallel controls using L-Iditol or other isomers are critical to validate specificity .
Q. What are the recommended protocols for preparing this compound stock solutions to minimize solvent interference in biological assays?
- Methodological Answer : Dissolve this compound in DMSO (2 mg/mL) or dimethylformamide (1 mg/mL) as stock solutions. For biological experiments, dilute to ≤0.1% organic solvent in aqueous buffers (e.g., PBS) to avoid cellular toxicity. Validate solvent effects via negative controls (e.g., solvent-only treatments) .
Q. How should researchers design experiments to assess this compound's inhibitory effects on glucosidase enzymes?
- Methodological Answer : Use in vitro enzyme activity assays with purified glucosidase I and II. Incubate enzymes with this compound (e.g., 1 mM) and substrate analogs (e.g., p-nitrophenyl glucopyranoside). Measure inhibition via spectrophotometric quantification of reaction products. Include positive controls (e.g., castanospermine for glucosidase I) and negative controls (solvent-only) to isolate effects .
Advanced Research Questions
Q. What methodologies can address contradictions in reported data on this compound's enzyme inhibition specificity (e.g., glucosidase I vs. II)?
- Methodological Answer : Conduct comparative studies using identical enzyme sources (e.g., recombinant human glucosidases) and standardized assay conditions (pH, temperature, substrate concentration). Apply kinetic analysis (Km/Vmax) and competitive/non-competitive inhibition models. Replicate conflicting studies with rigorous documentation of experimental variables (e.g., ATP presence, as ATP-dependent phosphorylation may alter enzyme activity) .
Q. How can isotopic labeling techniques (e.g., 13C or 3H) be applied to track this compound's metabolic interconversion in cellular systems?
- Methodological Answer : Synthesize 13C-labeled this compound via catalytic hydrogenation of D-Idose. Administer labeled compound to cell cultures (e.g., AR4-2J cells) and extract metabolites for LC-MS/MS analysis. Compare isotopic patterns in inositol phosphate derivatives to map metabolic pathways. Use ATP-depletion conditions to isolate phosphorylation-dependent steps .
Q. What statistical approaches are recommended to resolve variability in this compound solubility data across studies?
- Methodological Answer : Perform replicated solubility measurements (n ≥ 5) in standardized solvents (DMSO, water) at controlled temperatures. Apply ANOVA or mixed-effects models to quantify inter-study variability. Publish raw data and solvent purity metrics to enhance reproducibility .
Q. How can researchers ensure replication of studies investigating this compound's oxidation under varying ATP conditions?
- Methodological Answer : Document ATP concentrations, cofactor sources (e.g., commercial vs. cell-derived ATP), and oxidation termination methods (e.g., acid quenching). Share detailed protocols via supplementary materials, including step-by-step enzyme incubation and chromatography conditions. Use independent lab replication to validate findings .
Data Contradiction and Synthesis
Q. What strategies mitigate discrepancies in this compound's reported biological activity across cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and validate this compound uptake via intracellular concentration assays (e.g., LC-MS). Perform dose-response curves (0.1–10 mM) to identify cell line-specific sensitivity thresholds. Cross-reference findings with transcriptomic data to identify metabolic pathway variations .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
